molecular formula C46H66O9 B13863018 Treprostinil-3'-yl Treprostinilate Ester

Treprostinil-3'-yl Treprostinilate Ester

Cat. No.: B13863018
M. Wt: 763.0 g/mol
InChI Key: LILCMHRRAUOLQM-FOIJVJNNSA-N
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Description

Treprostinil-3’-yl Treprostinilate Ester is a derivative of treprostinil, a prostacyclin vasodilator widely used for the treatment of pulmonary arterial hypertension (PAH). This compound is designed to provide sustained release of treprostinil, potentially enabling more efficient and prolonged therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-3’-yl Treprostinilate Ester involves multiple steps, including key reactions such as Claisen rearrangement and catalytic Pauson–Khand reactions. These reactions are performed in continuous flow reactors to improve yields and selectivity

Industrial Production Methods: Industrial production of Treprostinil-3’-yl Treprostinilate Ester involves scaling up the synthetic routes using plug flow reactors. This method ensures consistent quality and high yield of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Treprostinil-3’-yl Treprostinilate Ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Treprostinil-3’-yl Treprostinilate Ester has a wide range of scientific research applications, including:

Mechanism of Action

Treprostinil-3’-yl Treprostinilate Ester exerts its effects by promoting the vasodilation of pulmonary and systemic arterial vascular beds. It acts as an anti-thrombotic agent and a potent vasodilator, reducing pulmonary artery pressure and improving systemic oxygen transport. The compound targets prostacyclin receptors, leading to the activation of cyclic adenosine monophosphate (cAMP) pathways, which ultimately result in vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

    Treprostinil Sodium: Used for intravenous and subcutaneous administration.

    Treprostinil Diolamine: Available for oral administration.

    Treprostinil Palmitil: Formulated for inhaled administration.

Uniqueness: Treprostinil-3’-yl Treprostinilate Ester is unique due to its sustained-release properties, which allow for prolonged therapeutic effects compared to other treprostinil formulations. This makes it a promising candidate for developing long-acting treatments for pulmonary arterial hypertension and other related conditions .

Properties

Molecular Formula

C46H66O9

Molecular Weight

763.0 g/mol

IUPAC Name

2-[[(1R,2R,3aS,9aS)-1-[(3S)-3-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxyoctyl]-2-hydroxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid

InChI

InChI=1S/C46H66O9/c1-3-5-7-13-33(47)17-19-35-37-21-30-12-10-16-44(40(30)24-31(37)25-41(35)48)54-28-46(52)55-34(14-8-6-4-2)18-20-36-38-22-29-11-9-15-43(53-27-45(50)51)39(29)23-32(38)26-42(36)49/h9-12,15-16,31-38,41-42,47-49H,3-8,13-14,17-28H2,1-2H3,(H,50,51)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1

InChI Key

LILCMHRRAUOLQM-FOIJVJNNSA-N

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@@H](CCCCC)CC[C@H]4[C@@H](C[C@H]5[C@@H]4CC6=C(C5)C(=CC=C6)OCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC(CCCCC)CCC4C(CC5C4CC6=C(C5)C(=CC=C6)OCC(=O)O)O)O)O

Origin of Product

United States

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